molecular formula C18H22N4O4 B12765628 D-Fructosazone CAS No. 4746-10-5

D-Fructosazone

Cat. No.: B12765628
CAS No.: 4746-10-5
M. Wt: 358.4 g/mol
InChI Key: BZVNQJMWJJOFFB-UGSZPUKBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

D-Arabino-hexosulose bis(phenylhydrazone) can be synthesized by reacting D-arabino-hexosulose with phenylhydrazine under alkaline conditions . The reaction involves the formation of a hydrazone linkage between the carbonyl group of the sugar and the amino group of phenylhydrazine .

Industrial Production Methods:

While specific industrial production methods for D-Arabino-hexosulose bis(phenylhydrazone) are not widely documented, the general approach involves the same synthetic route as described above. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product .

Scientific Research Applications

Analytical Chemistry

D-Fructosazone is primarily utilized as a reagent in analytical chemistry for the determination of reducing sugars. Its formation from D-fructose allows for the identification and quantification of sugars in various samples through methods such as:

  • Colorimetric Analysis : The reaction of this compound with sugars can produce color changes that are measurable spectrophotometrically, facilitating the quantification of sugar concentrations.
  • Chromatography : Its derivatives can be separated using high-performance liquid chromatography (HPLC), allowing for detailed analysis of sugar profiles in food products .

Biochemical Research

In biochemical studies, this compound serves as a model compound for understanding glycation processes, which are critical in various metabolic pathways, particularly in diabetes research. The formation of advanced glycation end products (AGEs) from this compound can be studied to elucidate their role in diabetic complications.

Case Study: Glycation Impact on Proteins

A study investigated how this compound interacts with proteins to form AGEs, which are implicated in diabetic pathophysiology. The results indicated that the glycation process alters protein structure and function, contributing to insulin resistance and other metabolic disorders .

Food Science Applications

This compound's ability to interact with proteins and other macromolecules makes it valuable in food science. Its applications include:

  • Flavor Development : The Maillard reaction involving this compound contributes to flavor enhancement and browning in baked goods and processed foods.
  • Preservation : The compound's ability to stabilize certain food matrices can extend shelf life by inhibiting microbial growth through its reactive nature .

Table 1: Comparison of this compound Applications

Application AreaSpecific UseMethodology/Outcome
Analytical ChemistrySugar quantificationColorimetric analysis, HPLC
Biochemical ResearchStudy of glycation effectsInvestigation of AGEs formation
Food ScienceFlavor enhancement and preservationMaillard reaction studies

Potential Health Implications

Emerging research suggests that this compound may have implications for health beyond its analytical uses. Studies indicate that compounds derived from fructose metabolism may influence metabolic pathways related to obesity and insulin sensitivity .

Biological Activity

D-Fructosazone is a compound formed from the reaction of fructose with phenylhydrazine, resulting in a hydrazone derivative. This compound has garnered interest due to its biological activity and implications for metabolic processes. This article explores the biological activity of this compound, focusing on its metabolic effects, potential health implications, and relevant case studies.

Chemical Structure and Formation

This compound is synthesized through the condensation of fructose and phenylhydrazine, leading to the formation of a stable hydrazone. The structural characteristics of this compound can be represented as follows:

  • Molecular Formula : C12H15N3O5
  • Molecular Weight : 273.27 g/mol

The reaction can be summarized as:

D Fructose+PhenylhydrazineD Fructosazone+Water\text{D Fructose}+\text{Phenylhydrazine}\rightarrow \text{D Fructosazone}+\text{Water}

Metabolic Pathways

This compound's biological activity is closely linked to fructose metabolism. Fructose is primarily metabolized in the liver by the enzyme fructokinase C (KHK), which rapidly converts fructose into fructose-1-phosphate (F1P). This process bypasses key regulatory steps in glycolysis, leading to significant metabolic consequences:

  • Increased Lipogenesis : High levels of F1P can stimulate lipogenesis, contributing to fatty liver disease.
  • Uric Acid Production : Fructose metabolism generates uric acid, which has been implicated in inflammatory responses and metabolic syndrome .

Immunological Effects

Research indicates that this compound may influence immune responses. Fructose has been shown to activate immune pathways by inducing the expression of adhesion molecules and chemokines in endothelial cells, enhancing leukocyte adhesion and migration . Additionally, uric acid produced during fructose metabolism may further activate immune cells, leading to increased secretion of pro-inflammatory cytokines such as IL-1β and IL-6 .

Case Study 1: Fructose-Induced Metabolic Syndrome

A study investigated the effects of high fructose diets on metabolic health. Rodent models fed high fructose diets exhibited rapid increases in hepatic F1P levels, leading to significant alterations in glucose metabolism and increased fat accumulation in the liver . The findings suggest that this compound may play a role in the development of metabolic disorders associated with excessive fructose consumption.

ParameterControl GroupHigh Fructose Group
Hepatic F1P Levels (mM)0.11.0
Liver Fat Accumulation (%)5%25%
Blood Uric Acid Levels (mg/dL)3.57.0

Case Study 2: Immune Activation by Fructose

Another study explored how fructose affects immune cell activation. In vitro experiments demonstrated that exposure to fructose increased IL-1β secretion from dendritic cells and enhanced T cell activity . This suggests that this compound may have immunomodulatory effects, potentially influencing inflammatory diseases.

Q & A

Q. Basic: What are the established methodologies for synthesizing and characterizing D-Fructosazone in laboratory settings?

Answer:
Synthesis of this compound typically involves the reaction of D-fructose with phenylhydrazine under controlled acidic conditions. Key steps include:

  • Reaction Optimization : Adjusting pH (3.5–4.5) and temperature (60–80°C) to maximize yield while minimizing side products like osazone derivatives of other sugars .
  • Purification : Recrystallization using ethanol-water mixtures to isolate pure crystals, verified via melting point analysis (reported range: 168–170°C) .
  • Characterization :
    • FTIR : Confirming hydrazone bond formation (C=N stretch at ~1600 cm⁻¹) and hydroxyl groups (broad peak ~3300 cm⁻¹) .
    • NMR : ¹H NMR (DMSO-d6) shows distinct anomeric proton signals (δ 5.2–5.5 ppm) and phenyl group resonances (δ 7.2–7.8 ppm) .

Q. Basic: Which analytical techniques are most effective for quantifying this compound purity and stability in aqueous solutions?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) provide resolution ≥1.5 between this compound and degradation products. Mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .
  • Mass Spectrometry (ESI-MS) : Monitors molecular ion [M+H]⁺ at m/z 319.1 to confirm structural integrity .
  • Stability Testing : Accelerated studies (40°C/75% RH for 6 months) track degradation kinetics using Arrhenius plots to predict shelf life .

Q. Advanced: How can researchers design mechanistic studies to elucidate the tautomeric equilibrium of this compound in non-aqueous solvents?

Answer:

  • Isotopic Labeling : Use ¹³C-labeled D-fructose to trace carbon rearrangement during tautomerism via 2D NMR (HSQC, HMBC) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311++G**) predict energy barriers between keto-enol forms, validated against experimental IR/Raman spectra .
  • Solvent Screening : Compare equilibrium constants (Keq) in DMSO, DMF, and THF using UV-Vis spectroscopy (λ = 280 nm for enol form) .

Q. Advanced: What strategies resolve contradictions in reported catalytic activity data of this compound-metal complexes?

Answer:

  • Data Triangulation : Cross-validate results using multiple techniques (e.g., X-ray crystallography for structure, ICP-MS for metal content, and cyclic voltammetry for redox activity) .
  • Statistical Meta-Analysis : Apply random-effects models to aggregated data (e.g., catalytic turnover numbers) to identify outliers and systemic biases .
  • Controlled Replication : Standardize ligand-to-metal ratios (e.g., 1:1 vs. 1:2) and reaction atmospheres (N2 vs. O2) to isolate variables causing discrepancies .

Q. Advanced: How should researchers formulate hypotheses to investigate the role of this compound in modulating enzyme inhibition kinetics?

Answer:

  • PICOT Framework :
    • Population : Target enzymes (e.g., α-glucosidase).
    • Intervention : this compound concentration (0.1–10 mM).
    • Comparison : Baseline activity without inhibitor.
    • Outcome : IC50 and Ki values.
    • Time : Pre-incubation duration (5–30 mins) .
  • Experimental Design :
    • Use Michaelis-Menten plots with Lineweaver-Burk analysis to determine inhibition type (competitive vs. non-competitive) .
    • Validate via fluorescence quenching assays to measure binding constants .

Q. Advanced: What experimental parameters are critical for studying this compound’s stability under physiological pH conditions?

Answer:

  • pH-Rate Profiling : Conduct hydrolysis studies at pH 1.2 (simulated gastric fluid) and 7.4 (blood plasma) using HPLC to quantify degradation products .
  • Temperature Dependence : Calculate activation energy (Ea) via Eyring plots from data collected at 25°C, 37°C, and 50°C .
  • Buffer Composition : Assess ionic strength effects (e.g., phosphate vs. Tris buffers) on degradation pathways .

Q. Advanced: How can in silico methods enhance the prediction of this compound’s interactions with biological macromolecules?

Answer:

  • Molecular Docking (AutoDock Vina) : Screen against PDB structures (e.g., 3WY7 for amylase) to identify binding pockets and affinity scores (ΔG ≤ -7 kcal/mol) .
  • MD Simulations (GROMACS) : Simulate 100-ns trajectories in explicit solvent to analyze conformational stability (RMSD ≤ 2 Å) and hydrogen bond persistence .
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Properties

CAS No.

4746-10-5

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

(2R,3S,4R,6E)-5,6-bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol

InChI

InChI=1S/C18H22N4O4/c23-12-16(24)18(26)17(25)15(22-21-14-9-5-2-6-10-14)11-19-20-13-7-3-1-4-8-13/h1-11,16-18,20-21,23-26H,12H2/b19-11+,22-15?/t16-,17-,18-/m1/s1

InChI Key

BZVNQJMWJJOFFB-UGSZPUKBSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C(=NNC2=CC=CC=C2)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)O)O

Origin of Product

United States

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